molecular formula C13H11ClO B151486 (3-Chlorophenyl)(phenyl)methanol CAS No. 63012-03-3

(3-Chlorophenyl)(phenyl)methanol

Cat. No. B151486
CAS RN: 63012-03-3
M. Wt: 218.68 g/mol
InChI Key: DDCJHFYXAPQYLA-UHFFFAOYSA-N
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Description

“(3-Chlorophenyl)(phenyl)methanol” is a chemical compound with the molecular formula C13H11ClO. It has a molecular weight of 218.68 . The compound is typically stored at 4°C and is available in powder form .


Molecular Structure Analysis

The InChI code for “(3-Chlorophenyl)(phenyl)methanol” is 1S/C13H11ClO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13,15H . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“(3-Chlorophenyl)(phenyl)methanol” is a colorless or white to yellow solid or liquid or semi-solid . It has a melting point of 38-40°C . The compound’s density is predicted to be approximately 1 g/cm3 .

Scientific Research Applications

Pharmaceutical Synthesis

(3-Chlorophenyl)(phenyl)methanol: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of chlorophenyl groups into drug molecules, which can be crucial for the biological activity of certain medications .

Agricultural Chemicals

In agriculture, this compound serves as a precursor in the synthesis of pesticides and herbicides. Its ability to easily undergo further chemical transformations makes it valuable for developing compounds that protect crops from pests and diseases .

Material Science

The compound’s properties are explored in material science for the development of new polymeric materials and coatings. Its phenolic structure could be beneficial in creating polymers with specific characteristics like increased durability or chemical resistance .

Chemical Synthesis

As a versatile reagent, (3-Chlorophenyl)(phenyl)methanol is involved in organic synthesis, aiding in the production of dyes, resins, and other industrial chemicals. It acts as a building block for complex organic molecules .

Analytical Chemistry

In analytical chemistry, it may be used as a standard or reference compound in chromatographic analysis, helping to identify or quantify substances within a mixture by comparing their retention times to those of known compounds .

Environmental Science

Research into the environmental impact of chemical compounds includes (3-Chlorophenyl)(phenyl)methanol . Studies might focus on its breakdown products, persistence in the environment, or potential bioaccumulation .

Safety and Hazards

“(3-Chlorophenyl)(phenyl)methanol” is associated with several hazard statements, including H303 (may be harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

properties

IUPAC Name

(3-chlorophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCJHFYXAPQYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341089
Record name 3-Chlorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorophenyl)(phenyl)methanol

CAS RN

63012-03-3
Record name 3-Chlorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chlorophenyl)(phenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of methyl (3-chlorophenyl)(phenyl)methanone (1 g, 4.63 mmol) and sodium borohydride (352 mg, 9.26 mmol) in EtOH (6 mL) was stirred at 25° C. for 2 h. After removal of the solvent, the mixture was diluted with water (20 mL) and extracted with EtOAc (20 mL×3). The combined organic layers were washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered and concentrated to give the desired product (950 mg, 94%) as yellow oil which was used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
352 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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